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Compound of Interest

Compound Name:
5-(4-bromo-2,3-

difluorophenyl)oxazole

CAS No.: 2379321-77-2

Cat. No.: B6294053

Get Quote

Technical Profile: CAS 2364584-75-6
5-(4-Bromo-2,5-difluorophenyl)oxazole: A Strategic
Building Block for Medicinal Chemistry[1]
Executive Summary
CAS 2364584-75-6, chemically known as 5-(4-Bromo-2,5-difluorophenyl)oxazole, is a high-

value heteroaromatic intermediate utilized in the synthesis of complex pharmaceutical

ingredients.[1][2] Characterized by a 2,5-difluorophenyl core fused to an oxazole ring, this

compound serves as a critical electrophile in palladium-catalyzed cross-coupling reactions

(e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1] Its structural motifs—specifically the bioisosteric

oxazole and the metabolically stable fluorinated phenyl ring—make it a "privileged scaffold" in

the development of kinase inhibitors, PROTACs, and modulators of G-protein coupled

receptors (GPCRs).[1]
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The following table summarizes the core identifiers and calculated properties essential for

experimental planning.

Property Value

Chemical Name 5-(4-Bromo-2,5-difluorophenyl)oxazole

CAS Number 2364584-75-6

Molecular Formula C₉H₄BrF₂NO

Molecular Weight 260.03 g/mol

Physical State Solid (typically off-white to pale yellow powder)

Solubility
Soluble in DMSO, DMF, MeOH, DCM; Low

solubility in water

LogP (Predicted) ~3.38

TPSA 26.03 Å²

Purity Grade Typically ≥98% (HPLC) for research applications

SMILES FC1=CC(C2=CN=CO2)=C(F)C=C1Br

Structural Analysis & Medicinal Utility
This compound is not merely a reagent; it is a designed scaffold containing three key features

for drug design:

Oxazole Ring: Acts as a bioisostere for amides or esters, improving metabolic stability

against hydrolysis while maintaining hydrogen bond acceptor capability (via the nitrogen

atom).[1] It often mimics the peptide bond in peptidomimetics.[1]

2,5-Difluorophenyl Moiety: The strategic placement of fluorine atoms modulates the pKa of

the aromatic ring, alters lipophilicity, and blocks metabolic "soft spots" (sites of cytochrome

P450 oxidation), thereby extending the half-life of the final drug candidate.[1]

Aryl Bromide Handle: The bromine atom at the 4-position is highly reactive toward oxidative

addition by transition metals, serving as a "universal socket" for attaching diverse

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/131751638
https://pubchem.ncbi.nlm.nih.gov/compound/131751638
https://pubchem.ncbi.nlm.nih.gov/compound/131751638
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6294053?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


pharmacophores.[1]

Synthetic Pathways & Manufacturing
While proprietary manufacturing routes exist, the synthesis of CAS 2364584-75-6 generally

follows established heteroaromatic ring construction methodologies.[1]

Mechanism of Synthesis (Retrosynthetic Analysis)
The most robust route involves the Van Leusen Oxazole Synthesis, reacting a specific

aldehyde with Tosylmethyl isocyanide (TosMIC).[1]

Precursor: 4-Bromo-2,5-difluorobenzaldehyde.[1]

Reagent: Tosylmethyl isocyanide (TosMIC).[1]

Conditions: Basic conditions (e.g., K₂CO₃ in MeOH) to effect the [3+2] cycloaddition followed

by elimination of the sulfinate group.[1]
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Figure 1: Proposed synthetic pathway via Van Leusen chemistry.

Experimental Protocols
Protocol A: Handling and Stock Solution Preparation

Solvent Choice: Dimethyl sulfoxide (DMSO) is the preferred solvent for biological stock

solutions due to the compound's lipophilicity.[1]

Storage: Powder should be stored at 2–8°C under inert atmosphere (Nitrogen/Argon) to

prevent slow oxidation or hydrolysis.
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Procedure:

Weigh 2.60 mg of CAS 2364584-75-6.

Add 1.0 mL of anhydrous DMSO to generate a 10 mM stock solution.

Vortex for 30 seconds until fully dissolved.

Aliquot into light-protective vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: General Suzuki-Miyaura Coupling (Cross-Coupling
Application)
This protocol validates the reactivity of the bromide handle.[1]

Reagents:

Substrate: 1.0 eq CAS 2364584-75-6.[1]

Partner: 1.2 eq Aryl Boronic Acid.

Catalyst: 5 mol% Pd(dppf)Cl₂[1]·DCM.

Base: 2.0 eq K₂CO₃ (2M aqueous).[1]

Solvent: 1,4-Dioxane.

Workflow:

Charge a microwave vial with the substrate, boronic acid, and catalyst.[1]

Purge with Nitrogen for 5 minutes.[1]

Add degassed solvent and base.[1]

Heat to 90°C for 2–4 hours.

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
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Purification: Flash column chromatography (Hexane/EtOAc gradient).[1]
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Figure 2: Divergent synthesis applications using the bromide handle.[1]

Availability & Sourcing
This compound is currently available as a "Building Block" from specialized chemical suppliers

catering to drug discovery.[1]

Primary Suppliers:

ChemScene: Catalog No. CS-0192743.[1][2]

BLDpharm: Catalog No. BD01525991.[1]

Boroncore: Catalog No.[1][3] BC016649.[1][4]

Lead Time: Typically in stock (USA/China warehouses) or 2-3 weeks for synthesis.[1]

Regulatory Status: For Research Use Only (RUO).[1] Not approved for human therapeutic

use.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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